{[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide
CAS No.: 72209-88-2
Cat. No.: VC7996616
Molecular Formula: C9H13BrN2S
Molecular Weight: 261.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72209-88-2 |
|---|---|
| Molecular Formula | C9H13BrN2S |
| Molecular Weight | 261.18 g/mol |
| IUPAC Name | (4-methylphenyl)methyl carbamimidothioate;hydrobromide |
| Standard InChI | InChI=1S/C9H12N2S.BrH/c1-7-2-4-8(5-3-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |
| Standard InChI Key | WIHRHRXUIGBOPJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC(=N)N.Br |
| Canonical SMILES | CC1=CC=C(C=C1)CSC(=N)N.Br |
Introduction
{[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula . It is categorized under carbamimidothioate derivatives and has potential applications in various chemical and biological fields. This article provides an in-depth analysis of its properties, synthesis, and potential applications.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.18 g/mol |
| IUPAC Name | (4-methylphenyl)methyl carbamimidothioate; hydrobromide |
| CAS Number | 72209-88-2 |
| PubChem CID | 12526769 |
Structural Information
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SMILES Notation:
CC1=CC=C(C=C1)CSC(=N)N.Br -
InChI:
InChI=1S/C9H12N2S.BrH/c1-7-2-4-8(5-3-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H -
InChIKey:
WIHRHRXUIGBOPJ-UHFFFAOYSA-N
The compound consists of a sulfanyl group attached to a methanimidamide core, with a hydrobromide counterion.
Synthesis
The synthesis of {[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves:
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Starting Material: (4-Methylphenyl)methyl carbamimidothioate.
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Reaction Conditions: Addition of hydrobromic acid to form the hydrobromide salt.
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Characterization: Confirmed via spectroscopy techniques such as NMR and IR.
Related Compounds
Several compounds structurally related to {[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide have been synthesized for biological evaluation:
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{[4-(Trifluoromethyl)phenyl]methyl}sulfanyl methanimidamide hydrobromide: Known for its higher molecular weight (315.16 g/mol) and potential biological activity .
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{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide: Another derivative with a bulkier substituent, used in structure-function studies .
Spectroscopy
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NMR (Nuclear Magnetic Resonance): Used to confirm the structure by analyzing proton and carbon environments.
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IR (Infrared Spectroscopy): Identifies functional groups such as sulfanyl and imidamide moieties.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the molecular weight and confirm the elemental composition.
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